Methyl 2-(4-fluorophenyl)-2-(piperidin-2-yl)acetate
Overview
Description
Methyl 2-(4-fluorophenyl)-2-(piperidin-2-yl)acetate , also known by its chemical formula C₁₃H₁₆FNO₂ , is a synthetic compound with diverse applications. It falls within the class of acetate esters and exhibits interesting pharmacological properties.
Synthesis Analysis
The synthesis of this compound involves the reaction between 4-fluorobenzaldehyde and piperidine in the presence of acetic anhydride . The resulting product undergoes methylation using methyl iodide or dimethyl sulfate . The overall synthetic pathway is as follows:
- 4-fluorobenzaldehyde + Piperidine → Intermediate A
- Intermediate A + Acetic Anhydride → Intermediate B
- Intermediate B + Methyl Iodide/Dimethyl Sulfate → Methyl 2-(4-fluorophenyl)-2-(piperidin-2-yl)acetate
Molecular Structure Analysis
The molecular structure of Methyl 2-(4-fluorophenyl)-2-(piperidin-2-yl)acetate consists of a piperidine ring , a phenyl ring (substituted with a fluorine atom), and an acetate ester group . The compound’s three-dimensional arrangement influences its biological activity.
Chemical Reactions Analysis
- Hydrolysis : Under acidic or basic conditions, the ester linkage in Methyl 2-(4-fluorophenyl)-2-(piperidin-2-yl)acetate can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol .
- Reduction : Reduction of the carbonyl group can lead to the formation of the corresponding alcohol .
- Acylation : The acetate ester group can participate in acylation reactions with various reagents.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 80-85°C
- Solubility : Soluble in organic solvents (e.g., chloroform , methanol )
- Boiling Point : Varies depending on pressure and purity
Scientific Research Applications
1. Asymmetric Synthesis of Piperidines
A study by Salgado et al. (2019) describes the asymmetric synthesis of methyl (2S,3S,6R)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)-piperidine-3-carboxylate, highlighting its utility in producing biologically relevant polysubstituted piperidines. This synthesis involves a domino process, which provides a δ-amino acid derivative with full stereochemical control, leading to the formation of complex piperidine structures (Salgado et al., 2019).
2. Antimycobacterial Activity
Kumar et al. (2008) explored the synthesis of spiro-piperidin-4-ones, which demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis. One compound, in particular, showed remarkable potency in reducing bacterial count in lung and spleen tissues, suggesting potential applications in antimycobacterial therapy (Kumar et al., 2008).
3. Molecular Structure Analysis
Khan et al. (2013) reported the synthesis of a compound similar in structure to methyl 2-(4-fluorophenyl)-2-(piperidin-2-yl)acetate. The study focused on understanding the crystal and molecular structure, emphasizing the importance of hydrogen bonding and C-H…π interactions in stabilizing the molecule (Khan et al., 2013).
4. Neurological Applications
Research by Deseure et al. (2002) investigated the effects of certain piperidine derivatives on trigeminal neuropathic pain. This study provides insight into the potential neurological applications of piperidine-based compounds, particularly in pain management (Deseure et al., 2002).
Safety And Hazards
- Toxicity : Methyl 2-(4-fluorophenyl)-2-(piperidin-2-yl)acetate may exhibit toxicity, especially if ingested or inhaled.
- Handling Precautions : Use appropriate protective gear (gloves, goggles) when handling this compound.
- Environmental Impact : Dispose of it properly to prevent environmental contamination.
Future Directions
- Pharmacological Studies : Investigate its potential as an analgesic , antidepressant , or other therapeutic agents.
- Structure-Activity Relationship (SAR) : Explore modifications to enhance its efficacy.
- Formulation Development : Create dosage forms for clinical use.
Remember that this analysis is based on available literature, and further research is essential for a deeper understanding of Methyl 2-(4-fluorophenyl)-2-(piperidin-2-yl)acetate’s properties and applications.
properties
IUPAC Name |
methyl 2-(4-fluorophenyl)-2-piperidin-2-ylacetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c1-18-14(17)13(12-4-2-3-9-16-12)10-5-7-11(15)8-6-10/h5-8,12-13,16H,2-4,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XISBAJBPDVRSPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCCN1)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001344817 | |
Record name | Methyl alpha-(4-fluorophenyl)-2-piperidineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001344817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperidineacetic acid, alpha-(4-fluorophenyl)-, methyl ester | |
CAS RN |
1354631-33-6 | |
Record name | 2-Piperidineacetic acid, α-(4-fluorophenyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354631-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl alpha-(4-fluorophenyl)-2-piperidineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001344817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-(4-fluorophenyl)-2-(piperidin-2-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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